molecular formula C23H22N2O6 B11119899 1-(4-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11119899
M. Wt: 422.4 g/mol
InChI Key: SGVNMGYDVBKOFM-UHFFFAOYSA-N
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Description

NPDHP , belongs to the class of chromeno[2,3-c]pyrrole derivatives. Its chemical structure features a chromeno[2,3-c]pyrrole core with a nitrophenyl substituent and a propan-2-yloxypropyl side chain. The compound exhibits intriguing properties due to its unique structural arrangement.

Preparation Methods

Synthetic Routes::

    One-Pot Synthesis: NPDHP can be synthesized via a one-pot reaction involving the condensation of 4-nitrobenzaldehyde, malononitrile, and 3-(propan-2-yloxy)propylamine. The reaction proceeds through cyclization and subsequent oxidation steps.

    Multicomponent Reaction (MCR): Another approach involves an MCR, where 4-nitrobenzaldehyde, malononitrile, and 3-(propan-2-yloxy)propylamine react in a single step to yield NPDHP.

Industrial Production:: Industrial-scale production typically employs the one-pot synthesis due to its efficiency and scalability.

Chemical Reactions Analysis

NPDHP undergoes several reactions:

    Reduction: Reduction of the nitro group yields the corresponding amino compound.

    Substitution: The propan-2-yloxypropyl side chain can be modified through substitution reactions.

    Oxidation: Oxidation of NPDHP leads to various functionalized derivatives.

Common reagents include reducing agents (e.g., hydrogenation catalysts), alkylating agents, and oxidizing agents (e.g., potassium permanganate).

Major products include NPDHP derivatives with altered substituents or functional groups.

Scientific Research Applications

Chemistry::

    Organic Synthesis: NPDHP serves as a versatile building block for designing novel organic molecules.

    Materials Science: Its unique structure contributes to the development of functional materials (e.g., dyes, sensors, and polymers).

Biology and Medicine::

    Antioxidant Properties: NPDHP exhibits antioxidant activity, making it relevant for potential therapeutic applications.

    Anti-inflammatory Effects: Research explores its anti-inflammatory potential.

Industry::

    Dye Industry: NPDHP derivatives find use as dyes and pigments.

    Pharmaceuticals: Its derivatives may serve as drug candidates.

Mechanism of Action

The exact mechanism of NPDHP’s effects remains an active area of research. It likely interacts with cellular targets, modulating oxidative stress pathways and inflammation-related processes.

Comparison with Similar Compounds

NPDHP’s uniqueness lies in its chromeno[2,3-c]pyrrole scaffold combined with the specific nitrophenyl and propan-2-yloxypropyl moieties. Similar compounds include other chromeno[2,3-c]pyrroles and nitrophenyl-substituted derivatives.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H22N2O6/c1-14(2)30-13-5-12-24-20(15-8-10-16(11-9-15)25(28)29)19-21(26)17-6-3-4-7-18(17)31-22(19)23(24)27/h3-4,6-11,14,20H,5,12-13H2,1-2H3

InChI Key

SGVNMGYDVBKOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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